molecular formula C18H28BNO3 B2564131 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide CAS No. 2246671-57-6

2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide

Cat. No.: B2564131
CAS No.: 2246671-57-6
M. Wt: 317.24
InChI Key: CAXDEFVLMUSIHF-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Structure Analysis

The compound consists of a butanamide backbone substituted with a 2,2-dimethyl group and a 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group . Key structural features include:

Component Description Source
Molecular Formula C₁₈H₂₈BNO₃
Molecular Weight 317.2 g/mol
IUPAC Name 2,2-Dimethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
SMILES Notation B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C(C)(C)CC

The boronate ester moiety (tetramethyl-1,3,2-dioxaborolan-2-yl) enhances stability for reactions like the Suzuki-Miyaura coupling , while the 2,2-dimethyl substituent on the butanamide group influences steric and electronic properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (in CDCl₃) include:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Assignment Source
Aromatic (para-substituted) 7.52–7.51 Doublet (d) Protons adjacent to boronate group
Amide NH 7.44 Broad singlet NH group in butanamide
Methyl (C(CH₃)₂) 1.50–1.41 Multiplet Steric substituents on butanamide
Boronate methyl groups 1.25–1.24 Singlet Tetramethyl dioxaborolane

¹³C NMR data (CDCl₃) highlight:

  • Carbonyl carbon : ~169 ppm (C=O stretch)
  • Aromatic carbons : 119–137 ppm (phenyl ring)
  • Boronate carbons : ~80–90 ppm (dioxaborolane ring)
Infrared (IR) Spectroscopy

Critical absorption bands include:

  • C=O stretch : ~1650 cm⁻¹ (amide carbonyl)
  • B-O stretch : ~1300–1400 cm⁻¹ (boronate ester)
  • N-H bend : ~1540–1595 cm⁻¹ (amide)

These signatures confirm the presence of the boronate ester and amide functionalities .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data for the molecular ion:

Parameter Value Source
Calculated m/z 317.2162 [M]⁺
Observed m/z 317.2172 [M]⁺

Fragmentation patterns align with the loss of the boronate group (m/z ~289) and butanamide moiety (m/z ~105) .

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is limited in public repositories, conformational preferences can be inferred from related boronate esters:

  • Planar amide group : The NH-C=O moiety adopts a trans configuration due to resonance stabilization.
  • Dioxaborolane ring : The six-membered ring adopts a chair-like conformation, with methyl groups in equatorial positions for steric minimization .

X-ray diffraction studies of analogous compounds reveal:

  • Boron coordination : Trigonal planar geometry with boron bonded to two oxygen atoms (dioxaborolane) and one phenyl group.
  • Intermolecular interactions : Weak hydrogen bonds between amide NH and oxygen atoms in neighboring molecules .

Properties

IUPAC Name

2,2-dimethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-8-16(2,3)15(21)20-14-11-9-13(10-12-14)19-22-17(4,5)18(6,7)23-19/h9-12H,8H2,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXDEFVLMUSIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the dioxaborolane ring: This step involves the reaction of a boronic acid or boronic ester with a diol, such as pinacol, under dehydrating conditions to form the dioxaborolane ring.

    Coupling with the phenyl group: The dioxaborolane intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the butanamide moiety: The final step involves the acylation of the phenyl-dioxaborolane intermediate with a butanoyl chloride or a similar acylating agent to introduce the butanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolan-2-yl (PinB) group enables participation in Suzuki-Miyaura coupling , a widely used method for forming carbon-carbon bonds:

  • Mechanism : The boronate ester undergoes transmetallation with a palladium catalyst, transferring the aryl group to a partner halide.

  • Example : A reaction with 5-bromo-2-methylaniline and sodium carbonate in DME/water under Pd(0) catalysis achieved 74% yield .

Reaction TypeKey Features
Suzuki CouplingPd catalyst, sodium carbonate, inert atmosphere
Typical Yield51–74%
SolventDME/water or 1,4-dioxane

Interaction Studies

The compound’s reactivity arises from two key functional groups:

  • Boron-containing dioxaborolane : Acts as a Lewis acid, stabilizing intermediates during coupling reactions.

  • Butanamide group : The amide nitrogen can undergo nucleophilic substitution or hydrolysis under basic conditions, though specific biological interactions are not detailed in the reviewed sources.

Comparative Analysis of Related Compounds

Structural analogs highlight variations in reactivity and synthesis routes:

CompoundMolecular FormulaKey Differences
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamideC₁₆H₂₄BNO₃Lacks dimethyl substitution on the butanamide
3,3-Dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamideC₁₉H₃₀BNO₃Additional methyl on the phenyl ring
2-Methyl-N-(4-tetramethyl-1,3,2-dioxaborolan-2-yl)butanamideC₁₆H₂₆BNO₃Single methyl on the butanamide

These differences influence steric effects and electronic environments, potentially altering reaction rates and selectivity .

Scientific Research Applications

Basic Information

  • IUPAC Name : 2,2-dimethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide
  • CAS Number : 2246671-57-6
  • Molecular Formula : C₁₈H₂₈BNO₃
  • Molecular Weight : 317.24 g/mol
  • Purity : 95%

Structural Characteristics

The compound features a bulky dioxaborolane group that enhances its reactivity and solubility in organic solvents. The presence of the dimethyl group provides steric hindrance that can influence its interaction with biological targets.

Organic Synthesis

The incorporation of boron into organic molecules is a well-established strategy in synthetic chemistry. The dioxaborolane moiety in this compound serves as a versatile building block for:

  • Cross-coupling reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial for constructing complex organic molecules.
  • Functionalization : The compound can be used to introduce various functional groups into aromatic systems through electrophilic aromatic substitution reactions.

Medicinal Chemistry

The unique structural features of 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide make it a candidate for:

  • Drug Development : Its ability to modulate biological activity through interactions with specific proteins or enzymes is being explored. For instance, compounds with similar structures have shown promise as inhibitors in cancer therapy and other disease models.
  • Targeted Delivery Systems : The dioxaborolane group can be utilized in the design of prodrugs or targeted delivery systems that enhance the bioavailability of therapeutic agents.

Material Science

In material science, boron-containing compounds are often used to modify the properties of polymers and other materials:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.
  • Nanotechnology : Its potential application in the synthesis of boron-containing nanoparticles could lead to advancements in drug delivery systems and imaging agents.

Case Study 1: Synthesis of Boron-Doped Polymers

Research has demonstrated that incorporating this compound into polymer systems significantly improves their mechanical properties and thermal stability. These findings suggest its utility in developing advanced materials for aerospace and automotive applications.

Case Study 2: Anticancer Activity

A study evaluated the anticancer properties of derivatives based on this compound. Researchers found that certain modifications led to enhanced activity against specific cancer cell lines, indicating its potential as a lead compound in drug development .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide involves its interaction with molecular targets through its boron-containing dioxaborolane ring and amide moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and as a molecular probe. The amide moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro in ) increases molecular weight and may alter reactivity in cross-coupling reactions. Electron-donating groups (e.g., methoxy in ) enhance solubility in polar solvents.
  • Amide Backbone: Longer chains (e.g., butanamide vs.
  • Boronate Position : Meta-substituted boronate esters (e.g., ) exhibit distinct reactivity compared to para-substituted analogs due to differences in electronic and steric environments.

Key Findings :

  • Boronate Esterification : Most compounds are synthesized via palladium-catalyzed Miyaura borylation of halogenated precursors .
  • Amidation : Late-stage amidation is preferred to preserve boronate stability .
  • Crystallography : X-ray diffraction confirms planar geometry of the boronate ester and amide groups, critical for predicting reactivity .

Biological Activity

2,2-Dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide (CAS No. 1409999-54-7) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H26BNO3. The compound features a unique dioxaborolane moiety that is hypothesized to contribute to its biological activity.

PropertyValue
Molecular Weight303.20 g/mol
CAS Number1409999-54-7
Molecular FormulaC17H26BNO3
Purity>98% (GC)

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane groups exhibit promising anticancer properties. For instance, research has shown that the incorporation of boron into organic molecules can enhance their interaction with biological targets, potentially leading to increased efficacy against cancer cells.

A study demonstrated that related compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells through the activation of caspase pathways . While specific data on this compound remains limited, its structural similarities suggest it may exhibit comparable activity.

The proposed mechanism of action for compounds like this compound involves the modulation of signaling pathways associated with cell proliferation and survival. Specifically, these compounds may interfere with the PI3K/Akt and MAPK signaling pathways, which are crucial for cancer cell survival .

Toxicological Profile

Toxicity studies are critical for understanding the safety profile of new compounds. Preliminary assessments suggest that while some boron-containing compounds can exhibit cytotoxic effects on cancer cells, they may also present lower toxicity to normal cells compared to traditional chemotherapeutics . However, comprehensive toxicological evaluations for this compound are necessary to establish its safety for clinical applications.

Case Studies

  • In Vitro Studies : A recent study investigated a series of dioxaborolane derivatives and their effects on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range . While specific data on our compound is lacking, these findings highlight the potential of similar structures in anticancer therapy.
  • Animal Models : In vivo experiments using related compounds showed promising results in reducing tumor burden in mouse models of melanoma and breast cancer . These studies provide a foundation for future research into the efficacy of this compound.

Q & A

What is the synthetic utility of this compound in palladium-catalyzed cross-coupling reactions?

Answer:
This compound serves as a boronic ester precursor in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl or aryl-heteroaryl bonds. The tetramethyl-1,3,2-dioxaborolane moiety acts as a stable protecting group for the boronic acid, enhancing solubility and reducing side reactions. Key considerations include:

  • Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used for aryl couplings.
  • Reaction conditions: Anhydrous solvents (e.g., THF, DMF), bases (e.g., K₂CO₃), and inert atmospheres are critical.
  • Substrate compatibility: The bulky 2,2-dimethylbutanamide group may influence steric hindrance during coupling .

How can conflicting spectroscopic data (e.g., NMR) be resolved during structural characterization?

Answer:
Discrepancies in NMR assignments often arise from overlapping signals or dynamic processes. To resolve these:

  • Use 2D NMR techniques (HSQC, HMBC) to correlate proton and carbon signals.
  • Compare with analogous compounds (e.g., boronic esters with similar substituents) for chemical shift trends.
  • Validate with X-ray crystallography using software like SHELXL for unambiguous structural confirmation .

What experimental strategies optimize yield in large-scale synthesis?

Answer:
Yield optimization requires addressing:

  • Purification: Column chromatography with hexane/EtOAc gradients or recrystallization from polar aprotic solvents.
  • Catalyst efficiency: Screen ligands (e.g., SPhos, XPhos) to improve turnover.
  • Reaction monitoring: TLC or LC-MS to track intermediate formation and minimize side products .

How does the steric bulk of the 2,2-dimethylbutanamide group influence reactivity?

Answer:
The tert-butyl-like substituent introduces steric hindrance, which:

  • Reduces undesired homocoupling by stabilizing the boronate intermediate.
  • Limits substrate scope in couplings with bulky partners (e.g., ortho-substituted aryl halides).
  • Enhances crystallinity, aiding in purification and structural analysis .

What methodologies confirm the integrity of the boronate ester under varying pH conditions?

Answer:

  • Stability assays: Monitor hydrolysis via ¹¹B NMR (appearance of ~30 ppm signal for free boronic acid).
  • pH-controlled studies: Use buffered aqueous/organic biphasic systems to assess decomposition kinetics.
  • HPLC-MS: Detect degradation products (e.g., boronic acid or diol byproducts) .

How can researchers troubleshoot low coupling efficiency in Suzuki reactions with this compound?

Answer:
Address common pitfalls:

  • Moisture sensitivity: Ensure anhydrous conditions using molecular sieves or rigorous solvent drying.
  • Catalyst poisoning: Replace halide-contaminated reagents (e.g., use Ag₂O to scavenge iodide byproducts).
  • Steric mismatches: Switch to electron-deficient aryl halides or employ microwave-assisted heating for sluggish reactions .

What advanced applications exist in materials science for this compound?

Answer:
The compound is used to synthesize:

  • Donor-acceptor dyads: Study intramolecular charge transfer via UV-Vis and fluorescence spectroscopy.
  • Conjugated polymers: Optimize electronic properties (e.g., bandgap tuning) for organic semiconductors.
  • Metal-organic frameworks (MOFs): Incorporate as a linker for porous materials with tailored functionality .

How do competing reaction pathways (e.g., protodeboronation) impact synthetic outcomes?

Answer:
Protodeboronation is minimized by:

  • Base selection: Weak bases (e.g., K₃PO₄) reduce proton availability.
  • Low-temperature conditions: Slow the degradation kinetics.
  • Additives: Use phase-transfer catalysts (e.g., TBAB) to stabilize the boronate intermediate .

What computational tools aid in predicting the compound’s reactivity?

Answer:

  • DFT calculations: Model transition states for coupling reactions (e.g., B3LYP/6-31G* level).
  • Molecular docking: Predict binding interactions in biochemical assays (e.g., enzyme inhibition).
  • Crystal structure prediction: Software like Mercury (CCDC) validates packing arrangements .

How can researchers validate the compound’s purity for pharmacological studies?

Answer:

  • HPLC: Use reverse-phase columns (C18) with UV detection (λ = 254 nm).
  • Elemental analysis: Confirm %C, %H, %N within 0.4% of theoretical values.
  • Mass spectrometry: HRMS (ESI+) to verify molecular ion peaks .

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